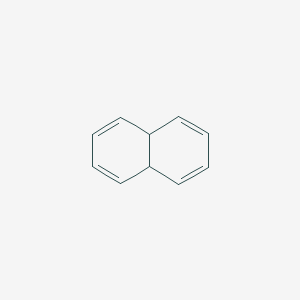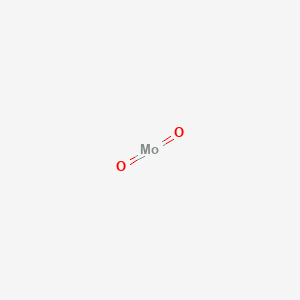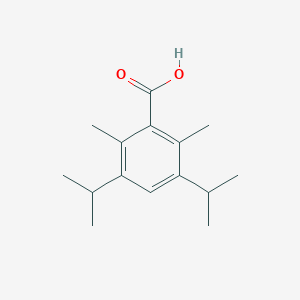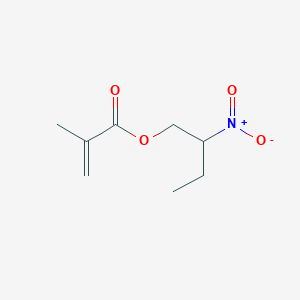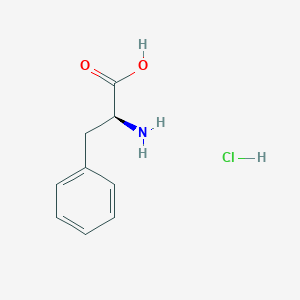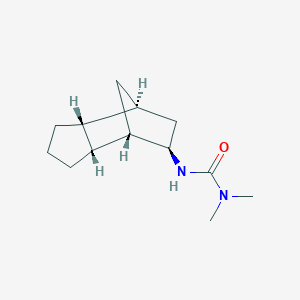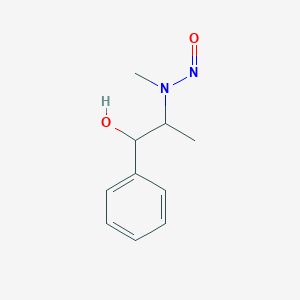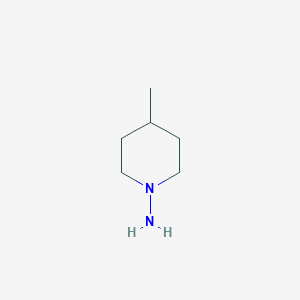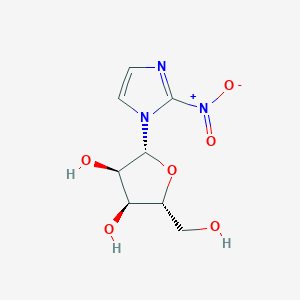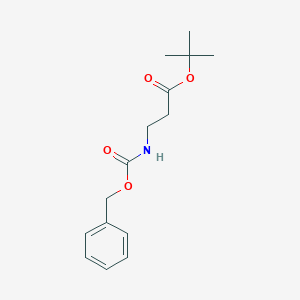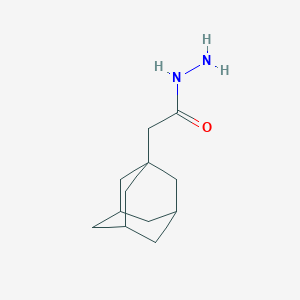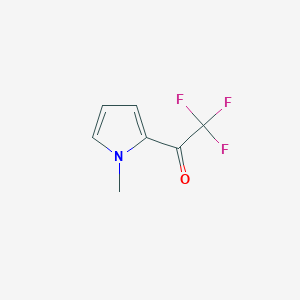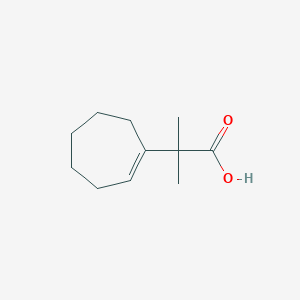
2-(Cyclohepten-1-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohepten-1-yl)-2-methylpropanoic acid, also known as Tropanyl 2-methylpropanoic acid, is a chemical compound that belongs to the class of tropane alkaloids. This compound has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid has been extensively studied for its potential applications in scientific research. This compound has been found to have potent anticholinergic activity, which makes it useful in studying the cholinergic system in the brain. 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid has also been studied for its potential applications in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid acts as a competitive antagonist of muscarinic acetylcholine receptors, which are found throughout the central and peripheral nervous systems. By blocking these receptors, 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid can reduce the activity of the cholinergic system, which is involved in various physiological processes, including memory, attention, and muscle control.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid are well-documented in scientific literature. This compound has been found to have potent anticholinergic activity, which can lead to various physiological effects, including dry mouth, blurred vision, constipation, and urinary retention. 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid has also been found to have potential neuroprotective effects, which make it useful in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid in lab experiments include its potent anticholinergic activity, which makes it useful in studying the cholinergic system in the brain. 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid is also relatively easy to synthesize, which makes it readily available for scientific research. The limitations of using 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid in lab experiments include its potential for side effects, such as dry mouth, blurred vision, constipation, and urinary retention.
Direcciones Futuras
There are many potential future directions for research on 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid. One potential direction is to study the neuroprotective effects of this compound in more detail, with a focus on its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is to study the potential side effects of 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid in more detail, with a focus on developing strategies to minimize these side effects. Furthermore, the development of new synthesis methods for 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid could lead to the production of higher quality compounds for scientific research.
Métodos De Síntesis
The synthesis of 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid involves the reaction of cycloheptenone with methyl magnesium bromide followed by the reaction with ethyl chloroacetate. The resulting product is then hydrolyzed to obtain 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid. This synthesis method has been extensively studied and optimized for the production of high-quality 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid.
Propiedades
Número CAS |
16642-56-1 |
|---|---|
Nombre del producto |
2-(Cyclohepten-1-yl)-2-methylpropanoic acid |
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
2-(cyclohepten-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H18O2/c1-11(2,10(12)13)9-7-5-3-4-6-8-9/h7H,3-6,8H2,1-2H3,(H,12,13) |
Clave InChI |
KYBMDQKBPBFTEQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CCCCCC1)C(=O)O |
SMILES canónico |
CC(C)(C1=CCCCCC1)C(=O)O |
Sinónimos |
α,α-Dimethyl-1-cycloheptene-1-acetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



